Erysimosol

Description

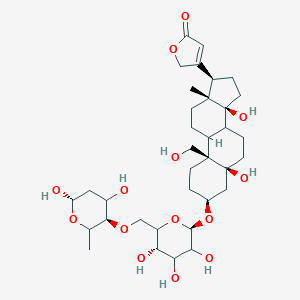

Erysimosol (C₃₅H₅₄O₁₄) is a naturally occurring organic compound isolated from Erythrina variegata, a plant species traditionally used in herbal medicine . Structurally, it is classified as a glycoside, characterized by a sugar moiety linked to a non-carbohydrate aglycone. Current literature lacks detailed data on its mechanism of action, pharmacokinetics, or clinical applications, highlighting the need for further research.

Properties

CAS No. |

11006-14-7 |

|---|---|

Molecular Formula |

C35H54O14 |

Molecular Weight |

698.8 g/mol |

IUPAC Name |

3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-6-[[(3R,6S)-4,6-dihydroxy-2-methyloxan-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C35H54O14/c1-17-30(23(37)12-26(39)47-17)46-15-24-27(40)28(41)29(42)31(49-24)48-19-3-8-33(16-36)21-4-7-32(2)20(18-11-25(38)45-14-18)6-10-35(32,44)22(21)5-9-34(33,43)13-19/h11,17,19-24,26-31,36-37,39-44H,3-10,12-16H2,1-2H3/t17?,19-,20+,21?,22?,23?,24?,26-,27+,28?,29?,30-,31+,32+,33-,34-,35-/m0/s1 |

InChI Key |

FWXUQGTVECLNCB-OKDYQEHCSA-N |

SMILES |

CC1C(C(CC(O1)O)O)OCC2C(C(C(C(O2)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)CO)O)O)O |

Isomeric SMILES |

CC1[C@@H](C(C[C@H](O1)O)O)OCC2[C@H](C(C([C@@H](O2)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)CO)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)O)O)OCC2C(C(C(C(O2)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of hydroxyl groups, and the attachment of the furan ring. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification methods, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The furan ring can be reduced to form a tetrahydrofuran ring.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the furan ring can lead to the formation of a tetrahydrofuran ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound can be studied for its potential biological activity. Its structural similarity to natural products suggests that it may have interesting pharmacological properties.

Medicine

In medicine, this compound can be investigated for its potential therapeutic applications. Its multiple functional groups and complex structure make it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique structure and functional groups make it a valuable component in material science.

Mechanism of Action

The mechanism of action of this compound depends on its specific applications. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison Table

Key Similarities and Differences

Structural Similarities

- Glycosidic Backbone : Both this compound and erysimoside share a glycoside structure, with sugar moieties critical for solubility and receptor interaction .

Structural Differences

- Aglycone Saturation : Erysimoside’s aglycone contains two fewer hydrogen atoms than this compound, indicating a double bond or ring structure that may enhance its binding to cardiac ion channels .

- Plant Source Implications: this compound is derived from Erythrina variegata (known for alkaloids), whereas erysimoside originates from Strophanthus kombe (renowned for cardiac glycosides). This divergence may reflect evolutionary adaptations in biosynthetic pathways .

Functional Differences

- Pharmacological Gaps : Erysimoside’s cardiotonic activity is well-documented, while this compound’s bioactivity remains uncharacterized. This gap underscores the need for targeted assays to evaluate its effects on ion channels (e.g., Na⁺/K⁺-ATPase inhibition) .

- Therapeutic Potential: Erysenegalensein E, though structurally distinct, demonstrates antifungal and cytotoxic properties, suggesting that minor structural modifications in related compounds can drastically alter bioactivity .

Challenges in Comparative Studies

- Identification Uncertainties: Untargeted MS-based identification methods, as noted in aerosol studies, may lead to misclassification of this compound’s structure without confirmatory techniques like NMR or retention time matching .

- Data Limitations : The absence of spectral data (e.g., ¹³C-NMR, IR) for this compound limits precise structural validation and comparison with literature benchmarks .

Research Recommendations

Pharmacological Profiling: Conduct in vitro assays to assess this compound’s effects on cardiac tissues and microbial pathogens, leveraging known activities of erysimoside and erysenegalensein E as reference points .

Structural Elucidation : Prioritize advanced spectroscopic analyses to confirm this compound’s structure and identify functional groups responsible for its hypothesized bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.